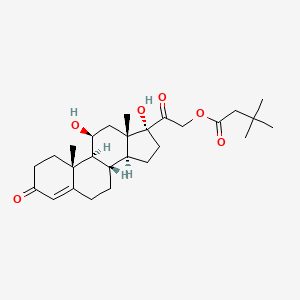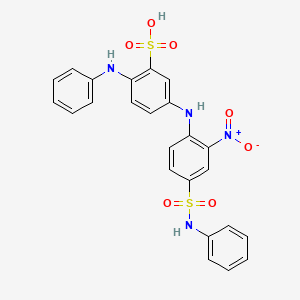
Einecs 245-295-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 245-295-9, also known by its chemical name, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in different scientific fields.
Preparation Methods
The preparation of Einecs 245-295-9 involves specific synthetic routes and reaction conditions. One common method includes a catalyzed transesterification reaction. This process involves mixing Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate and triethylene glycol in a reactor. A catalyst is then added to the mixture, and the temperature is raised to trigger the transesterification reaction, resulting in the formation of the compound . This method is efficient, eco-friendly, and offers high product yield and purity.
Chemical Reactions Analysis
Einecs 245-295-9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxidized derivatives, while in reduction reactions, it may yield reduced forms .
Scientific Research Applications
Einecs 245-295-9 has a wide range of scientific research applications. In chemistry, it is used as a stabilizer in polymer production to protect against thermal oxidative degradation . In biology and medicine, it is studied for its potential antioxidant properties and its role in inhibiting oxidation reactions. Industrially, it is used in the production of various polymers and as an additive in food packaging materials to ensure safety and stability .
Mechanism of Action
The mechanism of action of Einecs 245-295-9 involves its ability to scavenge free radicals and inhibit oxidation reactions. This is achieved through its unique molecular structure, which allows it to interact with and neutralize reactive oxygen species. The compound targets specific molecular pathways involved in oxidative stress, thereby protecting cells and materials from oxidative damage .
Comparison with Similar Compounds
Einecs 245-295-9 can be compared with other similar compounds, such as other hindered phenolic antioxidants. Similar compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). While these compounds also exhibit antioxidant properties, this compound is unique due to its higher efficiency, eco-friendliness, and stability under various conditions . This makes it a preferred choice in applications requiring high-performance antioxidants.
Properties
CAS No. |
22886-34-6 |
|---|---|
Molecular Formula |
C18H24N5O13P |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N5O13P/c19-9-1-3-22(17(29)20-9)15-13(28)11(26)8(35-15)6-33-37(31,32)36-14-12(27)7(5-24)34-16(14)23-4-2-10(25)21-18(23)30/h1-4,7-8,11-16,24,26-28H,5-6H2,(H,31,32)(H2,19,20,29)(H,21,25,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
LMZJQZFJJNJBSQ-NCOIDOBVSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)



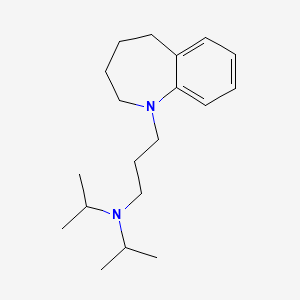
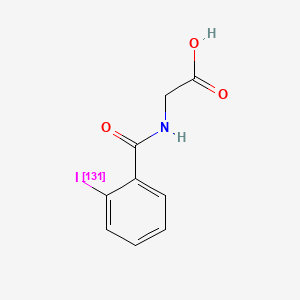
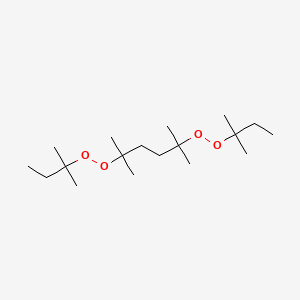
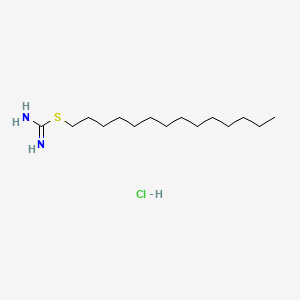
![3-[1-(4-Methoxyphenyl)propan-2-yl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13753245.png)
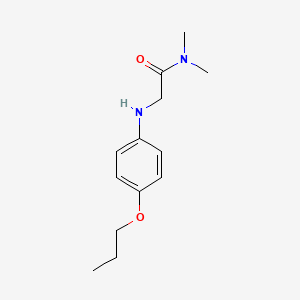
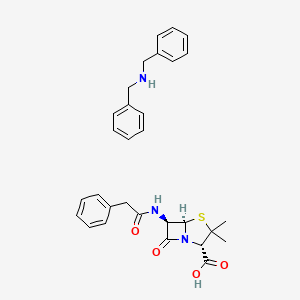
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
